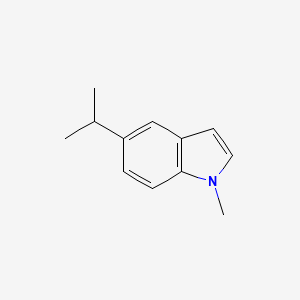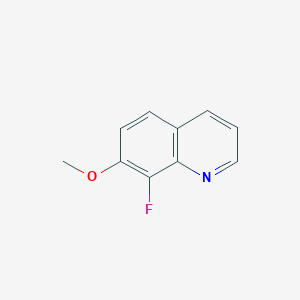
3-Methoxy-7-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-7-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound’s structure consists of a benzene ring fused with a pyridine ring, with methoxy and methyl groups attached at the 3rd and 7th positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-7-methylquinoline can be synthesized through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde under acidic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods: Industrial production often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only enhance yield but also reduce the production of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-7-methylquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, halogens
Major Products Formed:
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinolines
Substitution: Nitroquinolines, halogenated quinolines
Scientific Research Applications
3-Methoxy-7-methylquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-7-methylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s methoxy and methyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the methoxy and methyl groups.
2-Methylquinoline: Similar structure but with the methyl group at the 2nd position.
3-Methoxyquinoline: Lacks the methyl group at the 7th position.
Uniqueness: 3-Methoxy-7-methylquinoline’s unique combination of methoxy and methyl groups at specific positions enhances its chemical reactivity and biological activity compared to its analogs . This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-methoxy-7-methylquinoline |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-9-6-10(13-2)7-12-11(9)5-8/h3-7H,1-2H3 |
InChI Key |
GIRRGIOLRGVXAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


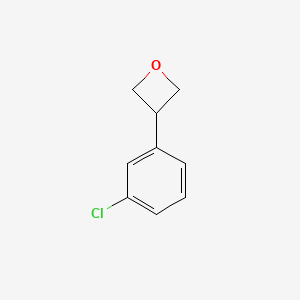

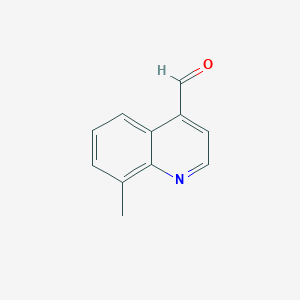
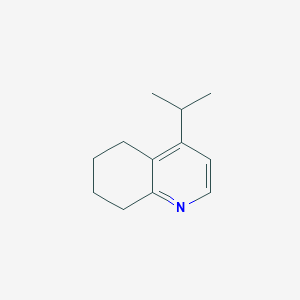
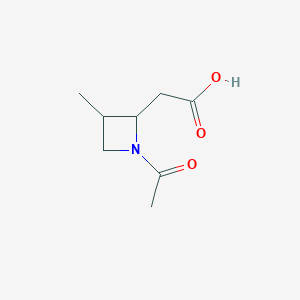
![6,8-Dihydrofuro[3,4-g]quinoxaline](/img/structure/B11913633.png)

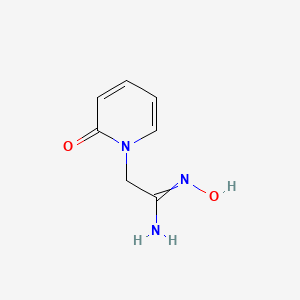

![2-Chloro-8-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913668.png)
